PR Toxin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

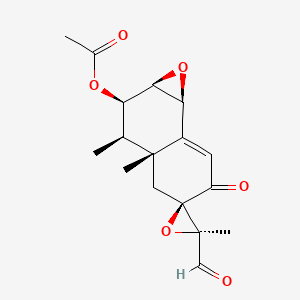

PR-toxin is an oxacycle.

Applications De Recherche Scientifique

Biosynthesis and Genetic Regulation

PR toxin is synthesized through a complex biosynthetic pathway involving several gene clusters. The primary precursor for its production is farnesyl diphosphate, which undergoes condensation and cyclization catalyzed by aristolochene synthase. The conversion of hydroxyl groups to aldehyde groups is critical for the formation of this compound from its precursors, such as eremofortin .

Key Biosynthetic Pathway Steps:

- Condensation of Farnesyl Diphosphate : Three molecules of farnesyl diphosphate are condensed.

- Catalysis by Aristolochene Synthase : This enzyme facilitates the cyclization process.

- Gene Clusters : The prx gene clusters (prx1 to prx4) play a significant role in regulating the biosynthesis of this compound .

Toxicological Aspects

This compound exhibits a range of toxic effects on biological systems. It has been shown to be mutagenic and potentially carcinogenic in animal studies. For instance, studies have demonstrated that this compound can inhibit DNA polymerase activity in rat liver cells and affect mitochondrial functions in various tissues .

Summary of Toxicological Findings:

- Mutagenicity : Confirmed through assays with Salmonella typhimurium and Saccharomyces cerevisiae.

- Carcinogenic Potential : Preliminary studies indicated tumor development in rats exposed to this compound .

- Inhibition of Enzymatic Activities : Significant inhibition of DNA polymerases and mitochondrial ATPase activities was observed .

Applications in Food Safety and Biocontrol

Given its toxic properties, understanding this compound's role in food safety is crucial. It can contaminate food products, particularly those derived from moldy grains or cheeses. Regulatory measures are necessary to limit exposure to this mycotoxin.

Food Safety Implications:

- Contamination Risks : Foods contaminated with Penicillium roqueforti can contain this compound, necessitating monitoring and regulation.

- Legislation : There are ongoing efforts to establish guidelines for acceptable levels of this compound in food products to ensure consumer safety .

Biocontrol Potential:

Interestingly, the toxic properties of this compound may also be harnessed for biocontrol applications against pathogenic microorganisms. Research suggests that certain secondary metabolites from fungi can inhibit the growth of other harmful fungi, indicating a potential use for this compound in agricultural settings .

Case Study 1: Toxicity Assessment in Livestock

A study assessed the impact of this compound on livestock health, revealing significant adverse effects when animals consumed contaminated feed. The findings highlighted the need for stringent monitoring protocols in animal feed production.

Case Study 2: Mycotoxin Detection Techniques

Research focused on developing chemometric tools for detecting mycotoxins, including this compound, in food samples. This study provided insights into effective methodologies for ensuring food safety and mitigating risks associated with mycotoxin contamination .

Propriétés

Numéro CAS |

56299-00-4 |

|---|---|

Formule moléculaire |

C17H20O6 |

Poids moléculaire |

320.3 g/mol |

Nom IUPAC |

[(1aR,2R,3R,3'S,3aR,5R,7bS)-3'-formyl-3,3',3a-trimethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate |

InChI |

InChI=1S/C17H20O6/c1-8-12(21-9(2)19)14-13(22-14)10-5-11(20)17(6-15(8,10)3)16(4,7-18)23-17/h5,7-8,12-14H,6H2,1-4H3/t8-,12+,13-,14+,15+,16+,17-/m0/s1 |

Clé InChI |

GSPFUBNBRPVALJ-VIEAGMIOSA-N |

SMILES |

CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C=O)OC(=O)C |

SMILES isomérique |

C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)[C@@]4(C[C@]13C)[C@@](O4)(C)C=O)OC(=O)C |

SMILES canonique |

CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C=O)OC(=O)C |

Color/Form |

Brown, deep brown, yellowish green, and brown when produced by Penicillium roqueforti strain ATCC 6987, ATCC 6989, ATCC 09295, and ATC 10110, respectively, at 24 °C Crystals |

melting_point |

155-157 °C |

Key on ui other cas no. |

56299-00-4 |

Durée de conservation |

Stable. |

Solubilité |

In water, 5.86X10+2 mg/L at 25 °C (est) |

Synonymes |

Penicillium roqueforti toxin PR Toxin PR-toxin |

Pression de vapeur |

3.27X10-27 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.